SJ-172550 is a small molecule compound that has garnered attention for its potential as an anticancer agent, particularly due to its selective inhibition of the protein-protein interaction between MDMX (also known as MDM4) and the tumor suppressor p53. This interaction is crucial in the regulation of cell growth and apoptosis, making SJ-172550 a candidate for therapeutic development in cancer treatment. The compound was identified as a selective binder to MDMX, demonstrating a unique mechanism of action compared to other inhibitors that target similar pathways.
SJ-172550 was developed through a series of synthetic modifications aimed at enhancing the efficacy and selectivity of existing compounds. It has been studied in various research contexts, particularly in relation to its binding affinity and biological effects on cancer cell lines. The compound is derived from earlier research focused on disrupting the MDM2/p53 interaction, which is pivotal in cancer biology.
SJ-172550 falls under the category of small molecule inhibitors, specifically designed to target protein-protein interactions. It is classified as a selective inhibitor of MDMX, distinguishing it from other compounds that may have broader or less specific targets.
The synthesis of SJ-172550 involves several chemical reactions that are designed to optimize its binding properties and biological activity.
For example, one synthesis route involved reacting 5-chlorovanillin with 7-methoxychroman-4-one under acidic conditions, resulting in a product that was purified and characterized by melting point determination and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The molecular structure of SJ-172550 can be characterized by its distinct functional groups that facilitate its interaction with MDMX.
SJ-172550 undergoes several chemical reactions that are pivotal for its function as an inhibitor.
The mechanism by which SJ-172550 exerts its effects involves intricate biochemical processes.
Understanding the physical and chemical properties of SJ-172550 is essential for evaluating its potential applications.
SJ-172550 has significant implications in scientific research and potential clinical applications.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5